4-Chloro-5-((4-fluorophenethyl)amino)pyridazin-3(2h)-one
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Overview
Description
4-Chloro-5-((4-fluorophenethyl)amino)pyridazin-3(2h)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. The presence of chloro and fluoro substituents in the molecule suggests that it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((4-fluorophenethyl)amino)pyridazin-3(2h)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Amination with 4-Fluorophenethylamine: The final step involves the nucleophilic substitution reaction between the chlorinated pyridazinone and 4-fluorophenethylamine under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenyl groups, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted by various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((4-fluorophenethyl)amino)pyridazin-3(2h)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups may enhance its binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-((4-methylphenethyl)amino)pyridazin-3(2h)-one
- 4-Chloro-5-((4-ethylphenethyl)amino)pyridazin-3(2h)-one
- 4-Chloro-5-((4-bromophenethyl)amino)pyridazin-3(2h)-one
Uniqueness
4-Chloro-5-((4-fluorophenethyl)amino)pyridazin-3(2h)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making them valuable in drug design.
Properties
Molecular Formula |
C12H11ClFN3O |
---|---|
Molecular Weight |
267.68 g/mol |
IUPAC Name |
5-chloro-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H11ClFN3O/c13-11-10(7-16-17-12(11)18)15-6-5-8-1-3-9(14)4-2-8/h1-4,7H,5-6H2,(H2,15,17,18) |
InChI Key |
UGUDVEOPWFEAQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C(C(=O)NN=C2)Cl)F |
Origin of Product |
United States |
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